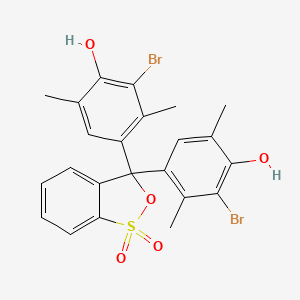

Bromoxylenol blue

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H20Br2O5S |

|---|---|

Peso molecular |

568.3 g/mol |

Nombre IUPAC |

2-bromo-4-[3-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |

InChI |

InChI=1S/C23H20Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,26-27H,1-4H3 |

Clave InChI |

MRDOFVRMTNWMDA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1O)Br)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |

Origen del producto |

United States |

Foundational & Exploratory

Bromoxylenol blue chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of bromoxylenol blue. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Structure and Identification

This compound, a member of the triphenylmethane dye family and specifically a sulfonephthalein, is chemically known as 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-bromo-2,5-dimethylphenol]. Its structure is characterized by a central sulfonphthalein core with bromine and methyl substituents on the phenol rings.

IUPAC Name: 2-bromo-4-[3-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-1,1-dioxido-3H-2,1-benzoxathiol-3-yl]-3,6-dimethylphenol[1][2]

Chemical Formula: C₂₃H₂₀Br₂O₅S[3][4]

Physicochemical Properties

This compound is typically a purple crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 568.27 g/mol | [3][4] |

| Melting Point | 218 °C (decomposes) | [3][4] |

| Boiling Point | 605.7 °C at 760 mmHg | [3] |

| Density | 1.684 g/cm³ | [3] |

| Solubility | Slightly soluble in water and ethanol; Soluble in ethyl acetate and acetone. | [3] |

| Appearance | Purple Crystalline Powder | [3] |

| pKa | The pH range for its color change is 6.0 to 7.6. | [4] |

| Absorption Maximum (λmax) | 417 nm | [4] |

Mechanism of Action as a pH Indicator

The utility of this compound as a pH indicator stems from its ability to undergo a structural change in response to varying hydrogen ion concentrations. This change in molecular structure alters the molecule's conjugation and, consequently, its absorption spectrum in the visible region, leading to a distinct color change.

In acidic solutions (pH below 6.0), the indicator exists predominantly in its protonated, lactone form, which is yellow. As the pH increases and the solution becomes more alkaline (pH above 7.6), the molecule undergoes deprotonation and rearrangement to a quinonoid structure, which is blue. The transition between these two forms occurs within a specific pH range, making it a valuable tool for monitoring acid-base reactions.

Experimental Protocols

Synthesis of this compound

General Workflow for Synthesis:

Disclaimer: This is a generalized protocol. Researchers should conduct thorough literature searches for analogous reactions and perform small-scale trials to optimize reaction conditions such as stoichiometry, temperature, and reaction time for the synthesis of this compound.

Preparation of a 0.1% (w/v) Indicator Solution

This protocol outlines the preparation of a 0.1% (w/v) this compound indicator solution for use in titrations and other pH-dependent assays.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled or deionized water

-

0.1 M Sodium hydroxide (NaOH) solution (optional, to aid dissolution)

-

100 mL volumetric flask

-

Beaker

-

Stirring rod or magnetic stirrer

Procedure:

-

Weigh out 0.1 g of this compound powder and transfer it to a beaker.

-

Add approximately 50-60 mL of 95% ethanol to the beaker.

-

Stir the mixture until the this compound is completely dissolved. Gentle warming may be applied to facilitate dissolution. If the powder does not dissolve readily, a few drops of 0.1 M NaOH can be added to increase its solubility.

-

Quantitatively transfer the dissolved solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of 95% ethanol and add the rinsings to the volumetric flask to ensure all the indicator is transferred.

-

Add 95% ethanol to the volumetric flask to bring the final volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the prepared indicator solution in a well-sealed, labeled bottle, protected from light.

Acid-Base Titration Using this compound Indicator

This protocol describes a general procedure for a strong acid-strong base titration using this compound as the indicator.

Materials:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of a strong base with unknown concentration (e.g., NaOH)

-

0.1% this compound indicator solution

-

Burette

-

Pipette

-

Erlenmeyer flask

-

White tile or paper

Procedure:

-

Rinse the burette with a small amount of the NaOH solution and then fill it with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette a known volume (e.g., 25.00 mL) of the standardized HCl solution into an Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the HCl in the flask. The solution should turn yellow.

-

Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

-

Slowly add the NaOH solution from the burette to the HCl solution in the flask while constantly swirling the flask.

-

As the endpoint is approached, the blue color will start to persist for longer periods upon addition of the base. Add the NaOH drop by drop at this stage.

-

The endpoint is reached when a single drop of the NaOH solution causes a permanent color change from yellow to blue.

-

Record the final burette reading.

-

Repeat the titration at least two more times to obtain concordant results.

-

Calculate the concentration of the NaOH solution using the titration data.

Applications in Research and Development

This compound is a versatile indicator with several applications in scientific research and drug development, including:

-

Acid-Base Titrations: Its clear color change in a near-neutral pH range makes it suitable for various titrimetric analyses.

-

pH Measurement: It can be used for the colorimetric determination of the pH of solutions.

-

Biological Staining: In some histological and microbiological applications, it can be used as a stain.

-

Photometric Determinations: It has been used for the photometric determination of certain organic compounds.

References

A Technical Guide to Bromoxylenol Blue: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bromoxylenol blue, a vital pH indicator used in various scientific and research applications. This document details its chemical and physical properties, outlines its primary uses, and provides a detailed experimental protocol for its application in acid-base titrations.

Core Properties of this compound

This compound, with the systematic name 3′,3″-Dibromo-p-xylenolsulfonphthalein, is a synthetic dye of the sulfonephthalein class. Its chemical structure and properties make it an excellent indicator for pH measurements within a specific range.

| Property | Value | Citation |

| CAS Number | 40070-59-5 | [1][2] |

| Molecular Weight | 568.27 g/mol | [1] |

| Molecular Formula | C₂₃H₂₀Br₂O₅S | [1] |

| Appearance | Powder or crystals | [3] |

| Melting Point | 218 °C (decomposes) | [3] |

| pH Transition Range | 6.0 (yellow) to 7.6 (blue) | [3] |

| Solubility | Soluble in ethanol (1 mg/mL) | [3] |

| Maximum Absorption (λmax) | 417 nm | [3] |

Primary Applications

The principal application of this compound is as a pH indicator in acid-base titrations.[3] Its distinct color change from yellow in acidic solutions to blue in basic solutions provides a clear endpoint determination. Additionally, it finds use in the photometric determination of certain organic compounds and in the development of pH sensors.[3]

Experimental Protocol: Acid-Base Titration

This section details the methodology for utilizing this compound as an indicator in a standard acid-base titration.

Objective: To determine the concentration of an acidic or basic solution.

Materials:

-

This compound indicator solution (0.1% w/v in ethanol)

-

Analyte (acid or base of unknown concentration)

-

Titrant (standardized solution of a base or acid)

-

Buret, clamp, and stand

-

Erlenmeyer flask

-

Pipette and bulb

-

Magnetic stirrer and stir bar (optional)

-

Deionized water

Procedure:

-

Preparation of the Indicator Solution: Prepare a 0.1% (w/v) solution of this compound by dissolving 0.1 g of the powder in 100 mL of ethanol.

-

Analyte Preparation: Accurately pipette a known volume of the analyte into an Erlenmeyer flask. Dilute with a small amount of deionized water if necessary.

-

Indicator Addition: Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution will turn yellow if the analyte is acidic or blue if it is basic.

-

Titration Setup: Rinse and fill the buret with the titrant, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Titration Process: Slowly add the titrant from the buret to the analyte while continuously swirling the flask. As the endpoint is approached, the color of the solution will begin to change. The endpoint is reached when the solution exhibits a persistent color change (e.g., green, or the first hint of blue in an acid titration) with the addition of a single drop of titrant.

-

Data Recording: Record the final volume of the titrant used.

-

Calculation: Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the analyte, and M₂ and V₂ are the molarity and volume of the titrant.

Visualizing Chemical Processes

The following diagrams illustrate the mechanism of this compound as a pH indicator and a typical workflow for its use in titration.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromoxylenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromoxylenol blue (3',3''-dibromo-5',5''-dimethylphenolsulfonephthalein), a vital pH indicator and tracking dye. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of the chemical processes involved.

Introduction

This compound is a sulfonephthalein dye widely used in analytical chemistry and various biological applications. Its distinct color change from yellow to blue over a pH range of 6.0 to 7.6 makes it a valuable indicator for titrations and microbiological culture media. The synthesis of this compound is typically achieved through a two-step process: the initial synthesis of its precursor, Xylenol Blue, followed by a bromination reaction. Subsequent purification is crucial to remove unreacted starting materials and by-products, ensuring the high purity required for sensitive applications.

Synthesis of this compound

The synthesis of this compound involves two primary stages:

-

Synthesis of Xylenol Blue (p-Xylenolsulfonphthalein): This step involves the condensation reaction between o-cresol and o-sulfobenzoic acid anhydride.

-

Bromination of Xylenol Blue: The precursor, Xylenol Blue, is then brominated to yield the final product, this compound.

Synthesis of Xylenol Blue

The synthesis of the intermediate, Xylenol Blue, is achieved through the reaction of o-cresol with o-sulfobenzoic acid anhydride in the presence of a dehydrating agent, such as anhydrous zinc chloride.

Experimental Protocol:

-

In a reaction vessel, combine o-sulfobenzoic acid anhydride, o-cresol, and a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture to a temperature of 115-120°C.

-

Maintain this temperature for 3.5-4 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool.

-

The crude Xylenol Blue can then be used directly in the subsequent bromination step or purified if desired.

Bromination of Xylenol Blue

The bromination of Xylenol Blue is typically carried out using elemental bromine dissolved in glacial acetic acid.

Experimental Protocol:

-

Dissolve the crude Xylenol Blue obtained from the previous step in glacial acetic acid.

-

Separately, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution to the Xylenol Blue solution with constant stirring at room temperature.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then poured into hot water (approximately 60°C) to precipitate the crude this compound.[1]

-

The mixture is allowed to cool to room temperature and left to stand overnight to maximize precipitation.[1]

-

The precipitate is collected by filtration.

Purification of this compound

Purification of the crude this compound is essential to remove impurities such as unreacted starting materials, mono-brominated by-products, and other side products. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. For this compound, glacial acetic acid is a suitable solvent.

Experimental Protocol:

-

Transfer the crude this compound solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot glacial acetic acid to dissolve the solid completely.

-

If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold glacial acetic acid, followed by a non-polar solvent like benzene or hexane to remove residual acetic acid.[1]

-

Dry the purified this compound crystals in a vacuum oven.

Column Chromatography

Column chromatography is a powerful technique for separating and purifying compounds from a mixture. For this compound, silica gel is a commonly used stationary phase.

Experimental Protocol:

-

Prepare a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of the eluting solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, starting with a hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| Chemical Formula | C₂₃H₂₀Br₂O₅S |

| Molecular Weight | 568.27 g/mol |

| Appearance | Powder or crystals |

| Melting Point | 218 °C (decomposes) |

| pH Range | 6.0 - 7.6 |

| Color Transition | Yellow to Blue |

| λmax | 417 nm (in methanol) |

| Dye Content (Typical) | ≥ 95% |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Synthesis of Xylenol Blue | Bromination of Xylenol Blue | Purification (Recrystallization) |

| Key Reagents | o-cresol, o-sulfobenzoic acid anhydride, ZnCl₂ | Xylenol Blue, Bromine, Glacial Acetic Acid | Glacial Acetic Acid |

| Reaction Temperature | 115-120 °C | Room Temperature | N/A |

| Reaction Time | 3.5-4 hours | Several hours | N/A |

| Typical Yield | High (often used crude) | >80% (crude) | >90% recovery |

| Purity Achieved | N/A | Crude | >95% |

Visualization of Processes

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from o-cresol and o-sulfobenzoic acid anhydride.

Purification Workflow

The following diagram outlines the general workflow for the purification of crude this compound.

References

An In-depth Technical Guide to Bromoxylenol Blue as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromoxylenol blue, a pH indicator utilized in various scientific applications. The document details its chemical properties, pH-dependent color transition, and a precise methodology for its characterization.

Core Properties of this compound

This compound, with the chemical name 3′,3′′-dibromo-p-xylenol sulfonphthalein, is a member of the sulfonephthalein family of dyes.[1] It is employed as a pH indicator, particularly in acid-base titrations and for the photometric determination of certain organic compounds.[1] Its utility stems from a distinct and reversible color change within a specific pH range.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Common Name | This compound | [1] |

| Chemical Name | 3′,3′′-dibromo-p-xylenol sulfonphthalein | [1] |

| CAS Number | 40070-59-5 | [1] |

| Molecular Formula | C₂₃H₂₀Br₂O₅S | [1] |

| Molecular Weight | 568.27 g/mol | [1] |

| pH Range | 6.0 - 7.6 | [1] |

| Color Change | Yellow (acidic) to Blue (alkaline) | [1] |

| Melting Point | 218 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol (1 mg/mL) | [1] |

Mechanism of pH-Induced Color Change

The color transition of this compound, like other sulfonephthalein indicators, is a result of a pH-dependent change in its molecular structure. This change alters the electronic conjugation of the molecule, thereby affecting the wavelengths of light it absorbs and reflects.

In acidic solutions (pH below 6.0), the indicator exists predominantly in its protonated, non-ionized form. This form has a molecular structure that absorbs light in the blue-violet region of the spectrum, causing the solution to appear yellow. As the pH of the solution increases, the phenolic hydroxyl groups on the molecule begin to deprotonate. This deprotonation leads to a rearrangement of the electronic structure, resulting in a more extensively conjugated system. This altered structure absorbs light in the yellow-orange region of the spectrum, and consequently, the solution appears blue in alkaline conditions (pH above 7.6). The equilibrium between the acidic (yellow) and basic (blue) forms is what allows for the visual determination of pH.

References

A Technical Guide to the Solubility of Bromoxylenol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bromoxylenol blue in various common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective use of this pH indicator. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual workflow for assessing solubility.

Core Data: Solubility Profile of this compound

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |

| Water | H₂O | Polar Protic | Data Not Available | Slightly soluble, Partly soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | 1 mg/mL, 10 mg/mL[2] | Soluble |

| Methanol | CH₃OH | Polar Protic | 10 mg/mL | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data Not Available | Data Not Available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data Not Available | Data Not Available |

| Acetone | (CH₃)₂CO | Polar Aprotic | Data Not Available | Soluble[1] |

| Chloroform | CHCl₃ | Nonpolar | Data Not Available | Data Not Available |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Data Not Available | Soluble[1] |

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, methodology for determining the solubility of a solid compound such as this compound in a specific solvent. This protocol can be adapted based on the required precision and available equipment.

Objective:

To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., ethanol, water, etc.)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.45 µm or smaller pore size)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (or other suitable analytical instrument)

Procedure:

Part 1: Saturated Solution Preparation

-

Preparation of Vials: Begin by accurately weighing a series of empty, clean, and dry vials.

-

Addition of Solute: Add an excess amount of this compound to each pre-weighed vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Addition of Solvent: Accurately add a known volume or mass of the solvent to each vial containing the this compound.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled environment set to the desired temperature. Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Observation: After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been formed.

Part 2: Sample Analysis

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) from each vial using a syringe. Avoid disturbing the undissolved solid at the bottom.

-

Filtration: Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any remaining solid particles.

-

Gravimetric Analysis (Optional but recommended for validation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature until the solute is completely dry.

-

Weigh the vial containing the dried solute. The difference in mass will give the mass of the dissolved this compound.

-

-

Spectrophotometric Analysis (or other instrumental analysis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Part 3: Calculation of Solubility

-

From Gravimetric Analysis:

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered supernatant in L)

-

-

From Spectrophotometric Analysis:

-

Concentration of saturated solution = (Concentration from calibration curve) x (Dilution factor)

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or molarity).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Bromoxylenol Blue as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoxylenol Blue, a pH indicator belonging to the sulfonphthalein family of dyes. The document details its mechanism of action, chemical properties, and protocols for its synthesis and use in experimental settings.

Core Mechanism of Action

This compound (BXB), systematically named 3′,3′′-dibromo-p-xylenol sulfonphthalein, functions as a weak acid. Its efficacy as a pH indicator is rooted in the principle of acid-base equilibrium. The molecule can exist in two distinct forms: a protonated, acidic form and a deprotonated, basic form. The transition between these two states is reversible and dictated by the hydrogen ion concentration (pH) of the solution.

This structural transformation alters the electronic conjugation of the molecule, which in turn changes its light absorption properties. In acidic conditions, the molecule is in its lactone or sultone form, which appears yellow. As the pH increases, the sultone ring opens and the molecule becomes deprotonated, leading to a more conjugated quinonoid structure that absorbs light at a longer wavelength, resulting in a blue color. The equilibrium between these two forms gives a greenish appearance at the midpoint of the pH transition range.

Physicochemical Properties and Quantitative Data

| Property | Value | Reference |

| Chemical Name | 3′,3′′-dibromo-p-xylenol sulfonphthalein | --INVALID-LINK-- |

| Molecular Formula | C₂₃H₂₀Br₂O₅S | --INVALID-LINK-- |

| CAS Number | 40070-59-5 | --INVALID-LINK-- |

| pH Transition Range | 6.0 – 7.6 | --INVALID-LINK-- |

| Color Change | Yellow (acidic) to Blue (basic) | --INVALID-LINK-- |

| pKa (estimated) | ~6.8 | Estimated from the midpoint of the pH range. |

| λmax (Acidic Form) | 417 nm (in methanol) | --INVALID-LINK-- |

| λmax (Basic Form) | Not specified; typically ~600 nm for similar indicators | Based on related sulfonphthalein dyes. |

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core concepts of this compound's function and a typical experimental workflow for its characterization.

Caption: Chemical equilibrium of this compound.

Caption: Spectrophotometric pKa determination workflow.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to that of other brominated sulfonphthalein dyes. It involves the bromination of the corresponding unbrominated precursor, in this case, p-xylenol sulfonphthalein.

Materials:

-

p-Xylenol sulfonphthalein (p-Xylenol Blue)

-

Glacial acetic acid

-

Bromine

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Benzene (for washing)

Procedure:

-

Dissolve a known quantity of p-xylenol sulfonphthalein in glacial acetic acid in a round-bottom flask with stirring.

-

In a separate container, prepare a solution of bromine in glacial acetic acid.

-

Gently heat the p-xylenol sulfonphthalein solution while stirring.

-

Slowly add the bromine solution dropwise to the heated reaction mixture.

-

After the addition is complete, continue to heat and stir the mixture for a few minutes to ensure the reaction goes to completion.

-

Pour the hot reaction mixture into hot water to precipitate the crude this compound.

-

Allow the mixture to cool to room temperature and then let it stand, ideally overnight, to complete the precipitation.

-

Collect the precipitate by filtration.

-

Wash the filter cake sequentially with glacial acetic acid and then benzene to remove unreacted starting materials and byproducts.

-

Air-dry the purified this compound crystals.

Spectrophotometric Determination of pKa

This protocol outlines the steps to experimentally determine the acid dissociation constant (pKa) of this compound using a spectrophotometer.

Materials:

-

This compound

-

Ethanol or Methanol (for stock solution)

-

A series of buffer solutions with known pH values spanning the range of approximately 5.0 to 8.5 (e.g., phosphate buffers).

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound by dissolving a small, accurately weighed amount of the dye in a minimal amount of ethanol or methanol, and then diluting with deionized water in a volumetric flask.

-

Determination of λmax:

-

Prepare a highly acidic solution by adding a few drops of the stock solution to the HCl solution. This will convert all the indicator to its acidic (yellow) form. Measure the absorbance spectrum to determine the λmax of the acidic form (λmax,acid).

-

Prepare a highly basic solution by adding a few drops of the stock solution to the NaOH solution. This will convert all the indicator to its basic (blue) form. Measure the absorbance spectrum to determine the λmax of the basic form (λmax,base).

-

-

Preparation of Buffer Samples:

-

Prepare a series of samples by adding a constant, known volume of the this compound stock solution to a series of volumetric flasks.

-

To each flask, add one of the prepared buffer solutions to the mark.

-

Measure the exact pH of each final solution using a calibrated pH meter.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each buffered sample at both λmax,acid and λmax,base.

-

-

Data Analysis and pKa Calculation:

-

For each sample, the ratio of the deprotonated form ([In⁻]) to the protonated form ([HIn]) can be calculated using the measured absorbances.

-

The pKa can be determined by plotting the logarithm of this ratio (log([In⁻]/[HIn])) against the measured pH. According to the Henderson-Hasselbalch equation, this plot should yield a straight line with a y-intercept equal to the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

-

Applications in Research and Development

This compound is a versatile indicator with several applications in scientific research and drug development, including:

-

Acid-base titrations: Its clear color change provides a distinct endpoint in titrations.

-

Photometric analysis: It can be used for the photometric determination of certain impurities, such as carboxylic acids, in organic samples.

-

Sensor development: It is utilized in the fabrication of pH sensors and optical sensors for acidity measurements.

-

Biological staining: As with other related dyes, it can be used in certain histological and hematological staining procedures.

-

Biosensors: It has been incorporated into fiber-optic biosensors for the detection of various substances, including pesticides.

An In-depth Technical Guide to the Safety and Handling of Bromoxylenol Blue

This guide provides comprehensive safety and handling information for Bromoxylenol blue (CAS No: 40070-59-5), intended for researchers, scientists, and professionals in drug development. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before use, as hazard classifications may vary.

Section 1: Chemical and Physical Properties

This compound is a purple crystalline powder.[1] Its key physical and chemical properties are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 40070-59-5 | [1][2] |

| EC Number | 254-780-4 | [1][2] |

| Molecular Formula | C23H20Br2O5S | [1] |

| Molecular Weight | 568.27 g/mol | [1] |

| Appearance | Purple Crystalline Powder | [1] |

| Melting Point | 218 °C (decomposes) | [1] |

| Boiling Point | 605.7 °C at 760 mmHg | [1] |

| Flash Point | 320.1 °C | [1] |

| Density | 1.684 g/cm³ | [1] |

| pKa | 7.0 (at 25°C) | [3] |

| Solubility | Slightly soluble in water and ethanol; Soluble in ethyl acetate and acetone. | [1][3] |

Section 2: Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound.

According to one Safety Data Sheet, this substance does not meet the criteria for classification as hazardous in accordance with Regulation (EC) No 1272/2008.[2] This SDS suggests that it shall not be classified as acutely toxic, a skin/eye irritant, a sensitiser, mutagenic, carcinogenic, or as a reproductive toxicant.[2]

However, another chemical data source assigns it a hazard class code of "20/21-36/37/38-20/21/22" and an "Xn" (Harmful) mark.[1]

Recommendation: Due to these discrepancies, it is imperative to handle this compound with caution, adhering to good laboratory practices and the specific SDS from your supplier. Assume it is potentially harmful and take appropriate protective measures.

Section 3: Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

7.1 Precautions for Safe Handling

-

General Hygiene: Keep away from food, drink, and animal feedingstuffs.[2]

-

Dust Control: Implement measures to control dust generation.[2]

-

Ventilation: Ensure adequate ventilation in the work area.

7.2 Conditions for Safe Storage

-

Container: Keep containers tightly closed.

-

Environment: Store in a dry, well-ventilated place.

-

Incompatible Materials: Avoid strong oxidizing agents.

Section 4: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

8.1 Engineering Controls

-

Use process enclosures or local exhaust ventilation to control airborne dust levels.

8.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety goggles with side protection.[2]

-

Skin Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[2]

-

Body Protection: Wear appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a suitable particulate respirator.

Section 5: First Aid Measures

In case of exposure, follow these first-aid protocols immediately.

-

After Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[2]

-

After Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water or shower.[2]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

-

After Ingestion: Rinse mouth thoroughly with water. Call a doctor if you feel unwell.[2]

Section 6: Accidental Release Measures

A systematic approach is required for cleaning up spills to ensure safety and prevent environmental contamination.

6.1 Personal Precautions

-

For non-emergency personnel, focus on controlling dust.[2]

6.2 Environmental Precautions

-

Prevent the substance from entering drains, surface water, and ground water.[2]

6.3 Spill Cleanup Protocol The following workflow outlines the necessary steps for managing a this compound spill.

Caption: Workflow for this compound Spill Response.

Detailed Spill Cleanup Method:

-

Containment: Cover drains to prevent the material from entering waterways.[2]

-

Cleanup: Carefully take up the material mechanically, avoiding the generation of dust.[2]

-

Disposal: Place the collected material into appropriate, labeled containers for disposal according to local and national regulations.[2]

Section 7: Firefighting Measures

7.1 Suitable Extinguishing Media

-

Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2]

7.2 Unsuitable Extinguishing Media

-

Do not use a direct water jet, as it may spread the fire.[2]

7.3 Specific Hazards

-

The substance is combustible.[2]

-

In case of fire, hazardous combustion products may be liberated, including carbon monoxide (CO), carbon dioxide (CO₂), and sulphur oxides (SOx).[2]

7.4 Protective Equipment

-

In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[2]

Section 8: Stability and Reactivity

-

Reactivity: The product in its delivered form is not capable of a dust explosion; however, the enrichment of fine dust can create this risk.

-

Chemical Stability: The material is stable under normal ambient conditions.[4]

-

Hazardous Reactions: A violent reaction can occur with strong oxidizing agents.[4]

-

Conditions to Avoid: Keep away from heat. Decomposition begins at temperatures above approximately 273°C.[4]

-

Hazardous Decomposition Products: In case of combustion, hazardous products such as carbon oxides, sulfur oxides, and hydrogen bromide gas may be produced.[5][6]

References

An In-depth Technical Guide to Bromoxylenol Blue: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxylenol Blue (BXB), a member of the sulfonphthalein family of indicators, serves as a valuable pH indicator in various chemical and biological applications. This technical guide provides a comprehensive overview of its discovery, historical context, chemical properties, and a detailed (inferred) synthesis protocol. Furthermore, it explores its applications in analytical chemistry and potential uses in biological research, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction and Historical Context

The development of synthetic pH indicators was a significant advancement in analytical chemistry, moving beyond the use of natural indicators like litmus. The sulfonphthalein dyes, a class of compounds characterized by a sultone ring, emerged as a versatile group of indicators with sharp and distinct color changes over various pH ranges.

While the specific discovery of this compound is not widely documented, its development can be situated within the broader context of the exploration of halogenated derivatives of other sulfonphthalein indicators in the early 20th century. A key historical reference appears in a 1923 publication by Abraham Cohen titled "this compound: A True-Neutrality Point Indicator," suggesting its introduction to the scientific community around that time.[1] Its precursor, Xylenol Blue, was developed in the 1920s as an alternative to Thymol Blue. The bromination of these precursor dyes was a common strategy to modify their acidity (pKa) and, consequently, their pH transition range. This structural modification allowed for the creation of a portfolio of indicators suitable for a wide array of analytical applications.

Chemical and Physical Properties

This compound, systematically named 3',3''-dibromo-p-xylenol sulfonphthalein, is a fine powder that can range in color from pale orange to a reddish-gray solid.[2] Like other sulfonphthalein indicators, its color in solution is pH-dependent.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₀Br₂O₅S | |

| Molecular Weight | 568.27 g/mol | |

| CAS Number | 40070-59-5 | |

| pH Transition Range | 6.0 - 7.6 | |

| Color Change | Yellow to Blue | |

| Melting Point | 218 °C (decomposes) | |

| Maximum Absorption (λmax) | 417 nm | |

| Molar Extinction Coefficient (ε) | ≥16000 at 417-421 nm (in methanol at 0.016 g/L) | |

| Solubility | Soluble in ethanol (1 mg/mL) |

Synthesis of this compound

Inferred Experimental Protocol: Bromination of p-Xylenol Blue

Materials:

-

p-Xylenol Blue

-

Glacial Acetic Acid

-

Bromine

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution: Dissolve a known quantity of p-Xylenol Blue in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Bromine Solution Preparation: In a separate container, carefully prepare a solution of bromine in glacial acetic acid.

-

Reaction: Gently heat the p-Xylenol Blue solution with constant stirring. Slowly add the bromine solution dropwise to the heated p-Xylenol Blue solution.

-

Reaction Completion: After the addition of the bromine solution is complete, continue to heat and stir the reaction mixture for a specified period to ensure the completion of the bromination reaction.

-

Precipitation and Filtration: Allow the reaction mixture to cool, which should result in the precipitation of the this compound product. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a suitable solvent (e.g., cold glacial acetic acid or water) to remove any unreacted starting materials and impurities. Dry the purified this compound in a drying oven at a moderate temperature.

Note: This is a generalized protocol and would require optimization of reaction times, temperatures, and stoichiometry for optimal yield and purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of pH Indication

The function of this compound as a pH indicator is based on the principle of halochromism, where a substance changes color in response to a change in pH. This color change is a result of alterations in the molecular structure of the dye, which in turn affects its absorption spectrum.

In acidic solutions (pH below 6.0), the this compound molecule is in its protonated, non-ionized form, which appears yellow. As the pH of the solution increases and becomes more alkaline (above pH 7.6), the phenolic hydroxyl groups on the molecule deprotonate. This deprotonation leads to a change in the electronic conjugation of the molecule, causing a shift in the wavelength of light it absorbs and resulting in the observed change to a blue color.

Signaling Pathway of Color Change

Caption: Reversible structural changes of this compound with pH.

Applications in Research and Development

This compound's distinct color change around the neutral pH range makes it a valuable tool in various scientific applications.

Acid-Base Titrations

One of the primary applications of this compound is as an endpoint indicator in acid-base titrations, particularly for reactions where the equivalence point is expected to be near neutral pH.

Development of Sensors

Recent applications have explored the use of this compound in the development of optical sensors for measuring acidity. Its pH-dependent color change can be harnessed in fiber-optic biosensors for the detection of various analytes, including pesticides.

Biological Applications

While less common than other stains, this compound has potential applications in hematology and histology. Further research may elucidate its utility as a biological stain for specific cellular components or in cell viability assays where pH changes are indicative of metabolic activity. There is also mention of its use in synthesizing compounds with antifungal activity and in the determination of drugs.

Conclusion

This compound, a halogenated sulfonphthalein dye, serves as a reliable pH indicator with a transition range around neutral pH. While its specific history is not as well-documented as some of its counterparts, its development is a logical extension of the targeted modification of pH indicators in the early 20th century. Its straightforward, albeit inferred, synthesis and clear color change make it a continued valuable tool in analytical chemistry. Emerging applications in sensor technology and potential uses in biological systems suggest that this compound will continue to be relevant in various fields of scientific research and development.

References

The Untapped Therapeutic Potential of Bromoxylenol Blue Analogs: A Technical Guide for Researchers

An In-depth Exploration of the Core Structure, Bioactivity, and Research Applications of Bromoxylenol Blue Derivatives for Drug Discovery and Development

Introduction

This compound, a member of the sulfonphthalein family of dyes, is a well-established pH indicator with a rich history in analytical chemistry. Its distinct color change from yellow to blue over a pH range of 6.0 to 7.6 has made it an indispensable tool in laboratories for decades. However, the intrinsic chemical scaffold of this compound, characterized by a brominated phenolic structure, presents a compelling yet largely unexplored opportunity for therapeutic innovation. This technical guide aims to illuminate the research landscape surrounding this compound derivatives and analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential bioactivities, relevant signaling pathways, and methodologies for their investigation. While direct research into the therapeutic applications of this compound derivatives is nascent, this paper will draw upon the wealth of knowledge available for the broader classes of phenolic compounds, triarylmethane dyes, and bromophenols to build a strong case for their potential in drug discovery.

Core Chemical Structure and Rationale for Therapeutic Exploration

This compound, or 3′,3″-dibromo-p-xylenolsulfonphthalein, possesses a unique triarylmethane framework. This core structure is shared by a diverse range of compounds with known biological activities. The presence of bromine atoms and hydroxyl groups on the phenyl rings are key features that can be synthetically modified to modulate the molecule's physicochemical properties and biological targets.

The rationale for exploring this compound derivatives as therapeutic agents is rooted in the established pharmacological activities of its constituent chemical classes:

-

Phenolic Compounds: This broad category of molecules is renowned for its antioxidant, anti-inflammatory, and anticancer properties. Phenolic compounds can modulate a variety of intracellular signaling pathways, making them attractive candidates for drug development.

-

Triarylmethane Dyes: Several triarylmethane dyes have been investigated for their antimicrobial and anticancer activities. Their ability to interact with biological macromolecules, including proteins and nucleic acids, underpins their therapeutic potential.

-

Bromophenols: Naturally occurring and synthetic bromophenols have demonstrated a range of biological effects, including enzyme inhibition and anticancer activity. The bromine substituents can enhance the lipophilicity and target-binding affinity of these molecules.

By systematically modifying the this compound scaffold, it is conceivable to develop novel derivatives with enhanced potency and selectivity for various therapeutic targets.

Quantitative Data on Related Bioactive Compounds

While specific quantitative data for this compound derivatives in therapeutic assays is limited, the following tables summarize the bioactivities of structurally related bromophenol and phenolic compounds, offering a glimpse into the potential of this chemical space.

Table 1: Enzyme Inhibition by Bromophenol and Phenolic Derivatives

| Compound Class | Target Enzyme | Compound Examples | Inhibition Data (K_i / IC_50) | Reference |

| Bromophenol Derivatives | Aldose Reductase (AR) | Compound 1f | K_i = 0.05 ± 0.01 µM | [1] |

| Compound 1d | K_i = 1.13 ± 0.99 µM | [1] | ||

| α-Glucosidase | Various bromophenols | K_i = 43.62 ± 5.28 to 144.37 ± 16.37 nM | [1] | |

| α-Amylase | Various bromophenols | IC_50 = 9.63 - 91.47 nM | [1] | |

| Phenolic Compounds | Carbonic Anhydrase I (hCA I) | Arachidonoyl dopamine | K_i = 203.80 µM | [2] |

| 2,4,6-trihydroxybenzaldehyde | K_i = 1170.00 µM | [2] | ||

| 3,4-dihydroxy-5-methoxybenzoic acid | K_i = 910.00 µM | [2] | ||

| Carbonic Anhydrase II (hCA II) | Arachidonoyl dopamine | K_i = 75.25 µM | [2] | |

| 2,4,6-trihydroxybenzaldehyde | K_i = 354.00 µM | [2] | ||

| 3,4-dihydroxy-5-methoxybenzoic acid | K_i = 1510.00 µM | [2] | ||

| Grifolic acid | IC_50 = 6.37 µmol/L | [3] | ||

| Eriodictyol | IC_50 = 71.73 µmol/L | [3] |

Table 2: Anticancer Activity of Brominated Phenolic Analogs

| Compound Class | Cancer Cell Line | Compound Examples | Cytotoxicity Data (IC_50) | Reference |

| Brominated Plastoquinone Analogs | MCF-7 (Breast Cancer) | BrPQ5 | 33.57 ± 1.7 µM | [4] |

| MDA-MB-231 (Breast Cancer) | BrPQ5 | 33.65 ± 2.2 µM | [4] | |

| Brominated Coelenteramine Analogs | Prostate Cancer | Br-Cla | 24.3 µM | [5] |

| Breast Cancer | Br-Cla | 21.6 µM | [5] | |

| Bromophenol Derivatives | A549 (Lung Cancer) | Various bromophenols | < 10 µg/mL | [6] |

| Bel7402 (Hepatoma) | Various bromophenols | < 10 µg/mL | [6] |

Potential Signaling Pathways for Modulation

Based on the known activities of phenolic compounds, derivatives of this compound could potentially modulate key signaling pathways implicated in various diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[7] Its dysregulation is associated with numerous chronic inflammatory diseases and cancers.[7] Phenolic compounds have been shown to inhibit NF-κB activation through various mechanisms, including the inhibition of IκB kinase (IKK) and the prevention of IκBα degradation.[7][8]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogs.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[9] Activation of Nrf2 leads to the expression of a battery of cytoprotective genes.[9] Some bromophenol derivatives have been shown to activate the Nrf2 signaling pathway, suggesting a potential mechanism for their antioxidant and anticancer effects.[9]

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound analogs.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for related compounds.

General Synthesis of this compound Analogs

The synthesis of novel this compound analogs can be achieved through various organic chemistry reactions, including electrophilic aromatic substitution and cross-coupling reactions. A generalized workflow for the synthesis of a library of analogs is presented below.

References

- 1. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bromoxylenol Blue in Acid-Base Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxylenol blue (BXB) is a pH indicator belonging to the sulfonphthalein family of dyes.[1] It is a valuable tool in analytical chemistry, particularly for acid-base titrations, due to its distinct color change within a specific pH range.[1] These application notes provide detailed information on the properties of this compound and a comprehensive protocol for its use in acid-base titrations.

Properties of this compound

This compound is characterized by a distinct color transition from yellow in acidic solutions to blue in basic solutions.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3′,3′′-dibromo-p-xylenol sulfonphthalein | [1] |

| Molecular Formula | C₂₃H₂₀Br₂O₅S | |

| pH Range | 6.0 - 7.6 | [1] |

| Color Change | Yellow to Blue | [1] |

| pKa | Approximately 6.8 | |

| Solubility | Soluble in ethanol |

Mechanism of Action

The color change of this compound is a result of a pH-dependent structural rearrangement. In acidic conditions, the indicator exists predominantly in its protonated, yellow form. As the pH increases and the solution becomes more basic, the molecule deprotonates, leading to a shift in the electronic conjugation and resulting in the blue, deprotonated form. This reversible reaction allows for the visual determination of the titration's endpoint.

Caption: pH-dependent color change of this compound.

Applications in Acid-Base Titrations

This compound is particularly well-suited for titrations where the expected endpoint is near neutral pH.[1] This includes:

-

Titration of a strong acid with a strong base: The equivalence point for this type of titration is at pH 7, which falls within the transition range of this compound.

-

Titrations involving weak acids or weak bases: The selection of this compound for these titrations depends on the specific pKa of the analyte to ensure the indicator's transition range brackets the equivalence point.

Experimental Protocol: Titration of a Strong Acid with a Strong Base using this compound

This protocol outlines the procedure for determining the concentration of a hydrochloric acid (HCl) solution by titrating it with a standardized sodium hydroxide (NaOH) solution using this compound as the indicator.

Materials:

-

This compound indicator solution (0.1% in ethanol)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl) solution of unknown concentration

-

Distilled or deionized water

-

Buret, 50 mL

-

Pipette, 25 mL

-

Erlenmeyer flasks, 250 mL

-

Beakers

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Preparation of the Buret:

-

Rinse the buret with distilled water, followed by two rinses with the standardized NaOH solution.

-

Fill the buret with the NaOH solution, ensuring no air bubbles are trapped in the tip.

-

Record the initial volume of the NaOH solution to two decimal places.

-

-

Preparation of the Analyte:

-

Using a pipette, transfer 25.00 mL of the HCl solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Add 2-3 drops of the this compound indicator solution. The solution should turn yellow.

-

-

Titration:

-

Place the Erlenmeyer flask under the buret. If using a magnetic stirrer, add a stir bar and begin gentle stirring.

-

Slowly add the NaOH solution from the buret to the HCl solution in the flask, swirling the flask continuously.

-

As the endpoint is approached, the solution will temporarily turn green where the NaOH is added. Add the NaOH drop by drop at this stage.

-

The endpoint is reached when the solution permanently changes from yellow to blue.

-

Record the final volume of the NaOH solution in the buret to two decimal places.

-

-

Data Analysis:

-

Calculate the volume of NaOH used by subtracting the initial volume from the final volume.

-

Repeat the titration at least two more times for accuracy. The volumes of NaOH used should agree within ±0.1 mL.

-

Calculate the concentration of the HCl solution using the following formula: Macid Vacid = Mbase Vbase Where:

-

Macid = Molarity of the acid (unknown)

-

Vacid = Volume of the acid (25.00 mL)

-

Mbase = Molarity of the base (known)

-

Vbase = Average volume of the base used

-

-

Experimental Workflow:

Caption: Workflow for acid-base titration using this compound.

Data Presentation

The results of the titrations should be recorded in a clear and organized table to facilitate comparison and calculation.

Table 1: Titration Data

| Titration # | Initial Buret Reading (mL) | Final Buret Reading (mL) | Volume of NaOH used (mL) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Table 2: Comparison with Other Indicators

| Indicator | pH Range | Color Change | Suitable Titrations |

| This compound | 6.0 - 7.6 | Yellow to Blue | Strong Acid-Strong Base |

| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue | Strong Acid-Strong Base, Weak Acid-Strong Base (endpoint dependent)[2][3] |

| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink | Weak Acid-Strong Base[4] |

| Methyl Orange | 3.1 - 4.4 | Red to Yellow | Strong Acid-Weak Base |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling chemicals.

-

Work in a well-ventilated area.

-

Dispose of chemical waste according to institutional guidelines.

Conclusion

This compound is a reliable and effective indicator for acid-base titrations with endpoints near neutral pH. Its distinct color change provides a clear and easily identifiable endpoint. By following the detailed protocol and adhering to safety precautions, researchers can confidently utilize this compound for accurate quantitative analysis.

References

Application Note and Protocol: Preparation of Bromoxylenol Blue Indicator Solution

Introduction

Bromoxylenol blue (BXB) is a sulfonephthalein-based pH indicator widely utilized in analytical chemistry and biochemistry.[1] It is particularly valuable for titrations involving weak acids and bases due to its distinct color transition over a specific pH range.[1] The indicator changes from yellow in acidic conditions to blue in basic conditions.[1][2] This document provides a detailed protocol for the preparation of a standard this compound indicator solution for use by researchers, scientists, and professionals in laboratory settings.

Key Applications

This compound is employed in a variety of laboratory applications, including:

-

Acid-Base Titrations: Routinely used to determine the endpoint in titrations.[1]

-

Sensor Development: Incorporated into the fabrication of optical pH sensors.[1]

-

Photometric Analysis: Used for the determination of carboxylic acid impurities in polymers and organic liquids.[1]

-

Biosensors: Applied in the development of fiber-optic biosensors for detecting substances like pesticides.[1]

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 40070-59-5 | [1][2][3] |

| Molecular Formula | C₂₃H₂₀Br₂O₅S | [1][2][3] |

| Molecular Weight | 568.27 g/mol | [1][2][3] |

| pH Indicator Range | 6.0 – 7.6 | [1][2] |

| Color Transition | Yellow (pH < 6.0) to Blue (pH > 7.6) | [1][2] |

| Appearance | Purple crystalline powder | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol and acetone. | [3] |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocol: Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol details the steps for preparing 100 mL of a 0.1% (w/v) this compound solution in ethanol.

Materials and Equipment:

-

This compound powder (CAS 40070-59-5)

-

95% Ethanol (Reagent Grade)

-

100 mL Volumetric flask (Class A)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Magnetic stirrer and stir bar

-

Wash bottle with 95% Ethanol

-

Labeled glass storage bottle with a screw cap

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Perform all weighing and solution preparation steps in a well-ventilated area or under a fume hood.

-

Ethanol is flammable; keep it away from open flames and ignition sources.[4]

Procedure:

-

Weighing the Indicator: Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Initial Dissolution: Carefully transfer the weighed powder into a 100 mL volumetric flask. Add a magnetic stir bar to the flask.

-

Adding Solvent: Add approximately 70 mL of 95% ethanol to the volumetric flask.

-

Mixing: Place the flask on a magnetic stirrer and stir the solution until all the this compound powder has completely dissolved.

-

Dilution to Final Volume: Once the powder is fully dissolved, remove the flask from the stirrer. Carefully add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Final Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Storage: Transfer the final indicator solution to a clearly labeled glass storage bottle. The label should include the chemical name ("0.1% this compound Indicator Solution"), concentration, solvent (95% Ethanol), preparation date, and your initials.

-

Stability and Storage: Store the solution in the tightly sealed bottle at room temperature, away from direct sunlight and heat sources.[1][4] The solution is stable under normal laboratory conditions.[4]

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of the this compound indicator solution.

Caption: Workflow for preparing this compound indicator solution.

References

Bromoxylenol Blue in Non-Aqueous Titration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aqueous titrations are a cornerstone of analytical chemistry, particularly in the pharmaceutical industry, for the quantitative analysis of weakly acidic or basic compounds that are either insoluble in water or provide poorly defined endpoints in aqueous media. The choice of solvent and indicator is critical for achieving a sharp and accurate endpoint. Bromoxylenol blue, a sulfonephthalein indicator, offers potential utility in specific non-aqueous titration systems. This document provides detailed application notes and protocols for the use of this compound in the non-aqueous titration of weak bases.

Principle of Non-Aqueous Titration of Weak Bases

In a non-aqueous environment, the acidic or basic properties of a substance can be significantly enhanced. For the titration of weak bases, a protogenic solvent such as glacial acetic acid is employed. This solvent enhances the basicity of the analyte, allowing it to be titrated with a strong acid, typically a solution of perchloric acid in glacial acetic acid.

The reaction proceeds as follows:

-

Formation of the titrant: Perchloric acid (HClO₄) reacts with the glacial acetic acid (CH₃COOH) solvent to form the highly acidic onium ion (CH₃COOH₂⁺). HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺

-

Titration reaction: The weak base (B) is protonated by the onium ion. B + CH₃COOH₂⁺ ⇌ BH⁺ + CH₃COOH

At the equivalence point, there is a sharp change in the potential of the solution, which can be detected either potentiometrically or with a visual indicator such as this compound.

Quantitative Data Summary

While extensive quantitative data for this compound in various non-aqueous solvents is not widely published, its properties in aqueous solutions provide a baseline. It is crucial to note that the pH range of an indicator can shift in non-aqueous media. Therefore, for critical applications, it is highly recommended to validate the visual endpoint with a potentiometric titration.

| Property | Value | Reference |

| Chemical Name | 3',3''-Dibromo-p-xylenolsulfonphthalein | [1] |

| CAS Number | 40070-59-5 | [1] |

| Molecular Formula | C₂₃H₂₀Br₂O₅S | [1] |

| Aqueous pH Range | 6.0 (Yellow) – 7.6 (Blue) | [2] |

| Solubility | Ethanol: 1 mg/mL |

Comparison with Other Indicators in Non-Aqueous Titrations (Glacial Acetic Acid)

| Indicator | Basic Color | Acidic Color |

| Crystal Violet | Violet | Yellow-green |

| α-Naphtholbenzein | Blue or Greenish-blue | Orange |

| Oracet Blue B | Blue | Pink |

| Quinaldine Red | Magenta | Colorless |

| Thymol Blue | Yellow | Blue |

| This compound (Predicted) | Blue/Violet | Yellow/Yellow-green |

Experimental Protocols

The following protocols are based on established methods for the non-aqueous titration of weak bases using sulfonephthalein indicators. While this protocol is detailed, it is recommended to be validated for specific applications.

Protocol 1: Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid

Materials:

-

Glacial Acetic Acid (analytical reagent grade, water content < 0.2%)

-

Perchloric Acid (72%)

-

Acetic Anhydride

Procedure:

-

To approximately 900 mL of glacial acetic acid in a 1 L volumetric flask, cautiously add 8.5 mL of 72% perchloric acid while stirring.

-

Add 30 mL of acetic anhydride to the solution.

-

Dilute to the 1 L mark with glacial acetic acid and mix thoroughly.

-

Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with any residual water.

Protocol 2: Standardization of 0.1 M Perchloric Acid

Materials:

-

Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours

-

Glacial Acetic Acid

-

This compound Indicator Solution (see Protocol 3) or Crystal Violet Indicator Solution (0.5% w/v in glacial acetic acid)

Procedure:

-

Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate into a 250 mL conical flask.

-

Dissolve the KHP in 50 mL of glacial acetic acid, warming gently if necessary.

-

Allow the solution to cool to room temperature.

-

Add 2-3 drops of this compound indicator solution. The solution should appear blue or violet.

-

Titrate with the prepared 0.1 M perchloric acid solution to a yellowish-green endpoint.

-

Perform a blank titration using 50 mL of glacial acetic acid and the same amount of indicator.

-

Calculate the molarity of the perchloric acid solution using the following formula:

Molarity (M) = (Weight of KHP (g) / 0.20423 g/mmol) / (Volume of Titrant (mL) - Volume of Blank (mL))

Protocol 3: Preparation of this compound Indicator Solution

Materials:

-

This compound powder

-

Glacial Acetic Acid

Procedure:

-

Weigh 0.2 g of this compound powder.

-

Dissolve the powder in 100 mL of glacial acetic acid. Gentle warming may be necessary to facilitate complete dissolution.

-

Store the solution in a well-stoppered bottle.

Protocol 4: Titration of a Weak Base (e.g., Primary Amine)

Materials:

-

Analyte (e.g., a primary amine)

-

Glacial Acetic Acid

-

Standardized 0.1 M Perchloric Acid

-

This compound Indicator Solution

Procedure:

-

Accurately weigh an appropriate amount of the analyte and dissolve it in 25-50 mL of glacial acetic acid in a 250 mL conical flask.

-

Add 2-3 drops of this compound indicator solution. The initial color of the solution should be blue or violet, indicating a basic solution.

-

Titrate with the standardized 0.1 M perchloric acid until the endpoint is reached. The endpoint is signified by a distinct color change to yellowish-green.

-

Record the volume of the titrant used.

-

Calculate the purity or concentration of the analyte.

Mandatory Visualizations

Experimental Workflow for Non-Aqueous Titration

Caption: Workflow for non-aqueous titration using this compound.

Logical Relationship of Components in Non-Aqueous Titration

Caption: Interrelationship of components in the titration system.

References

Application of Bromoxylenol Blue in Photometric Determination: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxylenol blue (BXB), a member of the sulfonphthalein family of dyes, serves as a versatile pH indicator and a valuable reagent in photometric and spectrophotometric analysis. Its utility in quantitative analysis primarily stems from its ability to form stable, colored complexes with various organic compounds, particularly those containing basic nitrogen atoms or acidic functionalities. This property allows for the sensitive and accurate determination of a wide range of analytes, including pharmaceuticals and surfactants. This document provides a detailed overview of the principles, applications, and experimental protocols for the use of this compound and related sulfonephthalein dyes in photometric determination.

Principle of Photometric Determination

The most common application of this compound and similar dyes in photometric analysis is based on the principle of ion-pair complex formation . In an acidic medium, basic compounds (like many amine-containing drugs) can be protonated to form cations. This compound, an anionic dye, can then react with these cations to form an electrically neutral, colored ion-pair complex. This complex is typically extractable into an immiscible organic solvent, such as chloroform, leading to a colored organic phase. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured using a spectrophotometer at a specific wavelength.

Alternatively, for some applications, the formation of a turbid suspension of the ion-pair complex can be measured turbidimetrically.[1]

Caption: Ion-pair formation between a protonated analyte and this compound.

Applications

This compound and its analogs are employed in the quantitative analysis of a variety of substances:

-

Pharmaceuticals: A primary application is the determination of drugs containing primary, secondary, or tertiary amino groups in their pure form and in pharmaceutical formulations.[2] Examples include antihistamines, antibiotics, and cardiovascular drugs.[1][3]

-

Surfactants: Cationic surfactants can be quantified through the formation of ion-pair complexes with anionic dyes like this compound.

-

Carboxylic Acids: It is also utilized for the photometric determination of carboxylic acid impurities in organic liquids and polymers.

Data Summary

The following tables summarize the quantitative data for the spectrophotometric determination of various drugs using Bromophenol Blue (BPB) and Bromothymol Blue (BTB), which are structurally and functionally similar to this compound.

Table 1: Spectrophotometric Determination of Drugs using Bromophenol Blue (BPB)

| Analyte | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Reference |

| Mebrophenhydramine HCl | 420 | 2-12 | 1.98 x 10⁴ | 0.10 | [1] |

| Azithromycin | 595 | 0-50 | 1.369 x 10⁴ | 0.10 | [3][4] |

| Sparfloxacin | 620 | 10-80 | 3.774 x 10³ | 0.21 | [3][4] |

| Cephalexin Monohydrate | 600 | 10-170 | 2.620 x 10² | 1.69 | [3][4] |

| Metoprolol Tartrate | Not Specified | 9.56-15.02 | Not Specified | 0.81 | [5] |

| Naproxen | 432 | 1-110 | 9.756 x 10³ | 0.292 | [6] |

Table 2: Spectrophotometric Determination of Drugs using Bromothymol Blue (BTB)

| Analyte | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Reference |

| Itopride | 411 | 3.0-30 | Not Specified | Not Specified | [2][7] |

| Midodrine | 410 | 1.0-20 | Not Specified | Not Specified | [2][7] |

| Diclofenac | 413 | 1.5-40 | Not Specified | Not Specified | [2][7] |

| Mesalamine | 412 | 1.2-12 | Not Specified | Not Specified | [2][7] |

| Sumatriptan | 414 | 0.5-15 | Not Specified | Not Specified | [2][7] |

| Ciprofloxacin | 420 | Not Specified | Not Specified | 0.084 | [8] |

| Levofloxacin | 415 | Not Specified | Not Specified | 0.101 | [8] |

| Ofloxacin | 418 | Not Specified | Not Specified | 0.105 | [8] |

| Sparfloxacin | 385 | 2-12 | Not Specified | Not Specified | [9] |

| Metoprolol Tartrate | 402 | 16-24 | Not Specified | 1.90 | [10] |

| Atorvastatin | Not Specified | 15.48-154.80 | Not Specified | 4.85 | |

| 6-Aminopenicillanic Acid | 616 | 0.4-20 | 3.27 x 10³ | Not Specified | [11] |

Experimental Protocols

The following are detailed protocols for the spectrophotometric determination of pharmaceuticals using Bromophenol Blue and Bromothymol Blue, serving as representative examples of the application of sulfonephthalein dyes.

Protocol 1: Spectrophotometric Determination of Mebrophenhydramine Hydrochloride (MPH) using Bromophenol Blue

This protocol is based on the formation of an ion-association complex between MPH and Bromophenol Blue, followed by extraction and spectrophotometric measurement.[1]

1. Reagent Preparation:

-

Standard MPH Solution (20 µg/mL): Accurately weigh 100 mg of pure MPH and dissolve in 100 mL of distilled water to get a 1 mg/mL stock solution. Dilute this stock solution stepwise to obtain a working standard of 20 µg/mL.

-